Lesinurad Impurity 6 Di-Lithium Salt is a chemical compound related to lesinurad, a selective inhibitor of the uric acid salt transport protein 1, primarily used in the treatment of gout. The chemical formula for this compound is , and it contains two lithium ions. Understanding this impurity is crucial for ensuring the purity and efficacy of lesinurad formulations, as impurities can significantly affect drug performance and safety.
Lesinurad Impurity 6 Di-Lithium Salt is derived from the synthesis processes involved in producing lesinurad. It serves as an intermediate or by-product during the manufacturing of lesinurad. The compound can be identified through its unique molecular structure and properties, which are essential for quality control in pharmaceutical applications .
This compound falls under the category of pharmaceutical impurities, specifically those associated with active pharmaceutical ingredients. It is classified based on its structural characteristics and its role in the synthesis of lesinurad. As a lithium salt, it also belongs to a broader category of organometallic compounds, which includes various metal-containing organic compounds.
The synthesis of lesinurad, and consequently its impurities like Lesinurad Impurity 6 Di-Lithium Salt, involves several chemical reactions that utilize various starting materials. A notable synthetic route begins with 4-bromonaphthalen-1-amine, which undergoes a series of transformations including Suzuki coupling and thiourea formation to yield key intermediates .
The process typically involves:
Lesinurad Impurity 6 Di-Lithium Salt has a complex molecular structure characterized by multiple functional groups including amines, thiols, and sulfonyl groups. The presence of lithium ions enhances its solubility and stability in various solvents.
The synthesis of Lesinurad Impurity 6 Di-Lithium Salt involves several key reactions:
The reaction conditions often include controlled temperatures and specific solvents to optimize yields and minimize by-products. For instance, using dimethylformamide as a solvent has shown favorable results in terms of reaction rates and yields .
Lesinurad functions by inhibiting uric acid transporters in the kidneys, leading to increased excretion of uric acid. The mechanism by which Lesinurad Impurity 6 Di-Lithium Salt affects this process is not fully elucidated but may involve modulation of transporter activity due to its structural analogies with lesinurad itself.
Research indicates that lesinurad can significantly lower serum uric acid levels when used in conjunction with other medications . The pharmacokinetics of lesinurad suggest that impurities like Lesinurad Impurity 6 may influence absorption rates or metabolic pathways.
Relevant analytical techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry are employed to characterize these properties accurately .
Lesinurad Impurity 6 Di-Lithium Salt primarily serves as an intermediate in the synthesis of lesinurad. Its study is critical for:
Understanding this compound aids researchers in developing more efficient synthetic routes for lesinurad while minimizing environmental impact and enhancing product purity .
Pharmaceutical impurities—unwanted chemical entities present in active pharmaceutical ingredients (APIs)—are critical determinants of drug safety, efficacy, and stability. Their control is mandated throughout the drug lifecycle, from development to commercial manufacturing. Impurity profiling identifies, quantifies, and characterizes these substances, ensuring they remain below biologically qualified thresholds. For Lesinurad Impurity 6 Di-Lithium Salt, comprehensive profiling is essential due to its potential impact on the pharmacokinetics and stability of the gout medication lesinurad.
Impurity profiling safeguards patient safety by:
Global regulations enforce strict impurity controls:
Lesinurad (C₁₇H₁₄BrN₃O₂S), a URAT1 inhibitor for gout, contains over 40 identified impurities. Impurity 6 Di-Lithium Salt (C₂₁H₁₈N₄O₅S·2Li) is a lithium-counterion adduct formed during purification. Key impurities include:
Table 1: Key Lesinurad Impurities
Impurity Designation | Chemical Name | Molecular Formula | CAS Number |
---|---|---|---|
Lesinurad Impurity 1 | Des-bromo analogue | C₁₇H₁₅N₃O₂S | 1533519-93-5 |
Lesinurad Impurity 5 | Disodium salt | C₁₇H₁₄N₃O₃S·Na | 1384208-36-9 |
Lesinurad Impurity 6 | Di-Lithium Salt | C₂₁H₁₈N₄O₅S·2Li | 1533519-99-1 (free base) |
Lesinurad Impurity 7 | Chloro analogue | C₁₇H₁₄ClN₃O₂S | 1533519-98-0 |
Impurity 6 specifically derives from lithium salt formation during lesinurad crystallization, distinct from the sodium salts (e.g., Impurity 5) [1].
CAS No.: 355137-87-0
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: 94736-67-1
CAS No.: